1-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
Description
The target compound features a dibenzo[b,f][1,4]oxazepin core substituted with bromine at position 1, methyl groups at positions 8 and 10, and a methanesulfonamide moiety at position 2. This structure combines a rigid heterocyclic scaffold with a bromine atom (electron-withdrawing, steric bulk) and a polar methanesulfonamide group, which may influence solubility, receptor binding, and metabolic stability .
Properties
IUPAC Name |
1-bromo-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4S/c1-10-3-5-15-13(7-10)19(2)16(20)12-8-11(4-6-14(12)23-15)18-24(21,22)9-17/h3-8,18H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZMLLLPMAWGRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CBr)C(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a complex organic compound with a unique structural framework that includes a dibenzo[b,f][1,4]oxazepine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and cancer research.
Chemical Structure and Properties
The molecular formula of this compound is C16H15BrN2O4S, with a molecular weight of 411.27 g/mol. The presence of the bromo substituent and methanesulfonamide group enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H15BrN2O4S |
| Molecular Weight | 411.27 g/mol |
| Purity | 95% |
Research indicates that compounds similar to this compound may exhibit significant biological activities through various mechanisms. These include:
- Dopamine D2 Receptor Antagonism : Similar compounds have been shown to act as dopamine D2 receptor antagonists, suggesting potential applications in treating psychiatric disorders.
- Anticancer Activity : The structural features of this compound may contribute to its anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.
Biological Activity
The biological activity of this compound can be summarized as follows:
Antimicrobial Activity
Preliminary studies suggest that similar dibenzo derivatives exhibit antibacterial properties against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .
Neuropharmacological Effects
Due to its structural similarity to known neuroactive compounds, this compound may influence neurotransmitter systems. It is hypothesized that it could modulate serotonin or norepinephrine levels, potentially leading to antidepressant effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Anticancer Studies : A study demonstrated that dibenzo[b,f][1,4]oxazepine derivatives showed cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest.
- Neuropharmacological Research : Research indicated that compounds with similar structures could significantly reduce depressive-like behaviors in animal models, suggesting their potential as antidepressants .
- Antibacterial Activity : A study focusing on related oxazepine derivatives reported effective antibacterial activity against specific strains of bacteria, highlighting their potential as therapeutic agents against infections.
Comparative Analysis with Similar Compounds
The following table compares the biological activity of this compound with other related compounds.
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| 1-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) | Potential anticancer activity | Unique dibenzo structure |
| N-methyl-N-(8-methylbenzo[b,f][1,4]oxazepin) | Antidepressant effects | Lacks bromination but retains similar activity |
| 4-bromoquinoline derivatives | Diverse reactivity patterns | Known for various pharmacological activities |
Comparison with Similar Compounds
Key Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Methanesulfonamide vs. Aromatic Sulfonamides : Methanesulfonamide’s smaller size may improve binding to shallow protein pockets, whereas aromatic sulfonamides () could enhance hydrophobic interactions.
- Bromine’s Role : Bromine’s electronegativity may stabilize charge-transfer interactions or act as a leaving group in prodrug designs.
Preparation Methods
General Synthetic Approaches for the Dibenzo[b,f]oxazepin Core
SNAr Methodology
One efficient approach for constructing the dibenzo[b,f]oxazepin scaffold utilizes nucleophilic aromatic substitution (SNAr) of fluorine in 2-fluoro-5-nitrobenzoic acid with the hydroxyl group of various 2-aminophenols. This methodology provides an expedient route to the core structure for subsequent functionalization.
Cyclocondensation Reactions
Multiple synthetic protocols for dibenzo[b,f]oxazepine (DBO) derivatives involve cyclocondensation reactions using various precursor combinations:
- Substituted 2-aminophenols with substituted 2-halobenzaldehydes
- Substituted 2-nitro-1-bromobenzene with substituted 2-triazolylphenols
- Substituted 2-nitro-1-bromobenzene with substituted 2-hydrazonamidophenol
- Substituted 2-nitro-1-bromobenzene with substituted 2-(aminomethyl)phenol
- 2-aminobenzonitrile with 1,4-dichloro-2-nitrobenzene
Nitro Reduction Approach
A well-documented method involves the reduction of 2-nitrobenzo[b,f]oxazepin-11(10H)-one to form 2-amino-10H-dibenzo[b,f]oxazepin-11-one, which serves as a key intermediate for further functionalization. This approach typically employs:
Proposed Synthetic Routes for the Target Compound
Retrosynthetic Analysis
A logical retrosynthetic approach to 1-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)methanesulfonamide involves three key disconnections:
Route A: Sequential Functionalization of Preformed Core
This methodology begins with the synthesis of the basic dibenzo[b,f]oxazepin-11(10H)-one scaffold, followed by sequential introduction of functional groups:
- N-methylation at position 10
- C-methylation at position 8
- Selective bromination at position 1
- Introduction of the methanesulfonamide group at position 2
Route B: Convergent Assembly of Prefunctionalized Components
This approach involves:
- Preparation of appropriately substituted precursors (e.g., 2-amino-5-methylphenol and 4-bromo-2-chloro-3-methylbenzoic acid)
- Formation of the oxazepin ring through SNAr and cyclization
- Late-stage introduction of the methanesulfonamide group
Detailed Preparation Methods and Optimization
Synthesis of Key Intermediates
Preparation of 2-Amino-10H-dibenzo[b,f]oxazepin-11-one
Based on procedures from search result:
- Suspend 2-nitrobenzo[b,f]oxazepin-11(10H)-one (2.00 g, 7.81 mmols) in water and absolute ethanol (25 mL + 25 mL)
- Add elemental iron (0.36 g, 6.42 mmols) and iron(III) chloride (65 mg, 0.4 mmols)
- Reflux for 2.5 hours, with additional iron portions (0.33 g) at 30 minutes and 1 hour
- Pour into excess ethanol and filter to remove iron residues
- Remove ethanol under reduced pressure
- Dissolve residue in excess water and filter the precipitated product
- Dry by suction to obtain the amine (1.66 g, 94% yield) as a light brick-colored solid
N-Methylation at Position 10
N-alkylation of dibenzo[b,f]oxazepin-11(10H)-one derivatives can be achieved through:
- Treatment with a strong base (NaH or KOtBu) in anhydrous DMF or THF
- Addition of methyl iodide or dimethyl sulfate as methylating agent
- Stirring at room temperature for 4-6 hours
- Quenching with water and extraction with ethyl acetate
- Purification by column chromatography
This approach is supported by analogous N-ethylation procedures described in search results and.
C-Methylation at Position 8
Introduction of the methyl group at position 8 could be accomplished via:
- Friedel-Crafts alkylation using methyl halides and Lewis acid catalysts
- Palladium-catalyzed cross-coupling of aryl halides or triflates with methylating reagents
- Directed ortho-metallation followed by reaction with methyl electrophiles
Alternatively, starting with precursors that already contain a methyl group at the desired position may be more efficient.
Bromination Strategies
Selective bromination at position 1 can be achieved using N-bromosuccinimide (NBS) under optimized conditions:
- Dissolve the substrate in acetonitrile or dichloromethane
- Cool to 5°C and add NBS portionwise over 15 minutes
- Allow to warm to room temperature and stir for 2 hours
- Cool again to 5°C and add a second portion of NBS
- Cool to -5°C for 1 hour
- Filter, wash with cold acetonitrile, and dry under vacuum
For improved regioselectivity, reaction conditions should be carefully controlled:
- Temperature: Lower temperatures (0-5°C) typically favor higher regioselectivity
- Solvent: Acetonitrile often provides superior results compared to dichloromethane
- Addition rate: Slow addition of NBS minimizes side reactions
- Light: Performing the reaction in the dark prevents radical-mediated side reactions
Installation of the Methanesulfonamide Group
Two principal approaches exist for introducing the methanesulfonamide group:
Direct Sulfonamidation
- Treat 2-amino-8,10-dimethyl-1-bromo-10,11-dihydrodibenzo[b,f]oxazepin-11-one with methanesulfonyl chloride
- Use a base (pyridine or triethylamine) in dichloromethane at 0-5°C
- Stir for 4-6 hours, gradually warming to room temperature
- Quench with water, extract with organic solvent, and purify by chromatography
Bromomethanesulfonamide Formation
A novel approach based on search result:
- Prepare the base compound in acetonitrile
- Add benzenesulfonamide and NBS
- Stir in the dark for 24 hours
- Remove solvent under vacuum
- Precipitate succinimide with diethyl ether and filter
- Purify by column chromatography
This methodology could potentially be adapted for methanesulfonamide installation in a single step with concurrent bromination.
Comparative Analysis of Synthetic Approaches
Table 1 compares the key synthetic routes for preparing 1-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)methanesulfonamide.
Table 1: Comparison of Synthetic Routes for the Target Compound
| Parameter | Route A (Sequential) | Route B (Convergent) | Route C (via Amino Intermediate) | One-Pot Approach |
|---|---|---|---|---|
| Overall Steps | 6-8 | 4-5 | 5-6 | 3-4 |
| Estimated Overall Yield | 20-35% | 30-45% | 25-40% | 15-30% |
| Strengths | Well-established chemistry for each step; High purity potential | Fewer steps; Potentially higher overall yield | Utilizes documented intermediates; Adaptable to analogs | Operationally simpler; Time-efficient |
| Limitations | Multiple purifications required; Lower overall yield | Requires precise control of regioselectivity | Critical dependence on selective functionalization | Less control over individual steps; Potential side products |
| Key Reagents | NBS; Methyl halides; Methanesulfonyl chloride | Prefunctionalized precursors; Coupling reagents | Fe/FeCl₃; NBS; Alkylating agents | Chlorosulfonic acid; Phosphoryl chloride; NBS |
| Typical Conditions | Varied by step; Often requires inert atmosphere | Moderate to high temperatures (80-120°C) | Mix of mild and harsh conditions | Typically elevated temperatures with precise control |
| Purification Complexity | High | Moderate | Moderate to High | Low to Moderate |
| Scalability | Moderate | Good | Moderate | Very Good |
Reaction Conditions Optimization
Table 2 presents optimized conditions for key reaction steps in the synthesis.
Table 2: Optimized Conditions for Critical Reaction Steps
Challenges and Considerations in Synthesis
Regioselectivity Control
The dibenzo[b,f]oxazepin core presents multiple sites for potential functionalization. Achieving selective bromination at position 1 requires:
- Careful temperature control (typically below 5°C)
- Selection of appropriate solvents (acetonitrile preferred)
- Strategic introduction of directing groups
- Optimized reagent addition rates
Similarly, C-methylation at position 8 must contend with competing nucleophilic sites. Strategies for directing functionalization include:
- Use of blocking groups
- Exploitation of electronic effects
- Directed metallation techniques
Purification Challenges
The target compound presents significant purification challenges due to:
- Potential formation of regioisomers during bromination
- Incomplete reactions during sulfonamide formation
- Polarity similarities between intermediates and final product
Recommended purification protocols include:
Analytical Characterization Methods
Table 3 outlines the recommended analytical methods for confirming structure and purity.
Table 3: Analytical Methods for Characterization of the Target Compound
| Analytical Technique | Key Information Provided | Expected Results |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | Confirms presence and position of methyl groups; Identifies methanesulfonamide protons | Methyl signals at δ 2.2-2.4 ppm; Sulfonamide -CH₂ signal at δ 4.0-4.5 ppm; N-H signal at δ 7.0-8.0 ppm |
| ¹³C NMR | Verifies carbon framework; Confirms bromination position | Characteristic shifts for C-Br (~120-130 ppm); Carbonyl carbon (~160-165 ppm) |
| HPLC-UV | Determines purity | Expected purity >98% |
| Mass Spectrometry | Confirms molecular weight; Provides fragmentation pattern | [M+H]⁺ at m/z 412; Characteristic bromine isotope pattern |
| IR Spectroscopy | Identifies functional groups | N-H stretch (~3290 cm⁻¹); S=O stretches (~1320 cm⁻¹); C=O stretch (~1680 cm⁻¹) |
| X-ray Crystallography | Confirms absolute structure and stereochemistry | Crystal structure parameters |
Q & A
Q. Basic
- NMR spectroscopy (1H/13C): Confirms bromo and sulfonamide groups .
- HPLC-UV : Verifies purity (>98%) .
- Mass spectrometry : Validates molecular weight .
- Thermal gravimetric analysis (TGA) : Assesses thermal stability .
How do the 8,10-dimethyl and 11-oxo groups influence enzyme inhibition efficacy?
Q. Advanced
- SAR studies : Compare analogs lacking these groups. Enzymatic assays (e.g., kinetic assays) quantify inhibition constants (Ki).
- Molecular docking : Predicts enhanced hydrophobic interactions (dimethyl) and hydrogen bonding (oxo group) .
- Contrast chloro vs. methyl analogs : Resolve discrepancies in activity .
How to address contradictory reaction yields in similar compounds?
Q. Advanced
- Design of Experiments (DoE) : Optimizes solvent polarity (e.g., DMF vs. DCM ), catalyst loading, and reaction time.
- In situ monitoring : TLC or FTIR identifies optimal pathways .
How can computational tools elucidate the mechanism of action?
Q. Advanced
- DFT calculations : Map electron density to predict reactive sites (e.g., sulfonamide group) .
- Molecular dynamics : Simulate interactions with biological targets (e.g., kinases) over time .
What storage conditions preserve stability?
Q. Basic
- Store in airtight, light-resistant containers under inert gas (-20°C).
- Use desiccants to prevent hydrolysis .
What in vitro models assess kinase inhibition potential?
Q. Advanced
- Kinase assays : ADP-Glo™ with recombinant kinases; dose-response curves (0.1–100 μM) determine IC50 .
- Cell-based assays : MTT or resazurin assays validate cytotoxicity in cancer cell lines .
How to mitigate regioselectivity challenges during bromination?
Q. Advanced
- Directing groups : Lewis acids (e.g., trifluoromethanesulfonate salts) or protecting groups guide bromination .
- LC-MS monitoring : Ensures desired product formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
